physical properties of Isopropyl 3-chloropropionate
physical properties of Isopropyl 3-chloropropionate
An In-depth Technical Guide to the Physical Properties of Isopropyl 3-chloropropionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl 3-chloropropionate is a bifunctional organic compound featuring both an ester and an alkyl chloride group.[1] This structure makes it a versatile intermediate and building block in organic synthesis.[1] Its significance is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a crucial precursor for a wide array of more complex molecules, including aldose reductase inhibitors and potential anticonvulsants.[1] The compound's primary reactivity is centered around the chlorine atom, which acts as an effective leaving group in nucleophilic substitution reactions, making it a valuable synthon for constructing specialized and high-value chemical products.[1]
This guide provides a comprehensive overview of the core , offering field-proven insights and methodologies for its characterization. It is designed to equip researchers, scientists, and drug development professionals with the technical data and procedural knowledge necessary for its effective application and handling.
Core Physical and Chemical Identifiers
A summary of the fundamental physical and chemical properties of Isopropyl 3-chloropropionate is presented below. These values are critical for a variety of applications, from reaction setup and solvent selection to purification and storage.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₂ | [2][3] |
| Molecular Weight | 150.60 g/mol | [1][2] |
| CAS Number | 691-93-0 | [1][2][3] |
| Appearance | Colorless liquid | [4] |
| IUPAC Name | propan-2-yl 3-chloropropanoate | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.91 | [3] |
| Boiling Point | Data unavailable in search results | |
| Density | Data unavailable in search results | |
| Refractive Index | Data unavailable in search results |
Synthetic Pathways: An Overview
The physical properties of a chemical are intrinsically linked to its purity, which is influenced by its synthetic route. Isopropyl 3-chloropropionate is primarily synthesized via two main pathways.
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Fischer Esterification: This is a direct and fundamental method involving the reaction of 3-chloropropionic acid with isopropanol.[1] To drive the reaction equilibrium towards the product, an excess of isopropanol is often used, or the water byproduct is continuously removed.[1] The 3-chloropropionic acid precursor itself is typically produced with high purity (>95%) from the hydrochlorination of acrylic acid.[1]
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In Situ Hydrochlorination of Acrylate: To enhance safety and reduce equipment corrosion associated with handling gaseous HCl, methods that generate HCl in situ have been developed.[1] A common approach involves the reaction of an acid chloride, such as acetyl chloride, with isopropanol. The generated HCl then reacts with isopropyl acrylate (formed from the esterification of acrylic acid) to yield the final product.[1] This one-pot process is efficient, with reaction times typically ranging from 3 to 14 hours at controlled temperatures of 0–30°C.[5]
Caption: Major synthetic routes to Isopropyl 3-chloropropionate.
Experimental Protocols for Physical Property Determination
The precise determination of physical properties is paramount for quality control and research applications. The following protocols outline standard methodologies for characterizing Isopropyl 3-chloropropionate.
Protocol 1: Purity and Composition Analysis by Gas Chromatography (GC)
Causality: Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase. This technique is essential for determining the purity of Isopropyl 3-chloropropionate and identifying any residual starting materials or byproducts from its synthesis, which could alter its bulk physical properties.
Methodology:
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Sample Preparation: If analyzing a reaction mixture containing 3-chloropropionyl chloride, derivatization is necessary. Take approximately 5 mL of the sample in a sealed vial and add methanol to esterify the acid chloride. Shake well.[6] For the final product, dilute a sample in a suitable solvent (e.g., dichloromethane).
-
Instrumentation Setup:
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Column: Use a suitable capillary column, such as an FFAP (Free Fatty Acid Phase) column.[6]
-
Injector: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Program: Implement a temperature gradient to effectively separate compounds with different boiling points.
-
Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.[6]
-
-
Analysis: Inject a small volume (e.g., 0.1-1.0 µL) of the prepared sample into the gas chromatograph.[6]
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Data Interpretation: Analyze the resulting chromatogram. The purity is calculated using the area normalization method, where the peak area of Isopropyl 3-chloropropionate is expressed as a percentage of the total area of all peaks.[6]
Caption: Workflow for Gas Chromatography (GC) analysis.
Protocol 2: Refractive Index Measurement
Causality: The refractive index is a fundamental physical property that measures how light propagates through a substance. It is highly sensitive to purity, temperature, and wavelength. It serves as a rapid, non-destructive method for quality control.
Methodology:
-
Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard with a known refractive index, such as distilled water.
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Temperature Control: Ensure the refractometer's prisms are at a constant, specified temperature (typically 20°C or 25°C), as refractive index is temperature-dependent.
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Sample Application: Apply a few drops of Isopropyl 3-chloropropionate to the surface of the lower prism.
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Measurement: Close the prisms and allow the sample to equilibrate to the set temperature. Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
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Reading: Read the refractive index value from the instrument's scale.
Caption: Procedure for refractive index measurement.
Spectroscopic Characterization
While not classical physical properties, spectroscopic data are indispensable for structural verification. PubChem lists available spectral information for Isopropyl 3-chloropropionate, including:
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¹H NMR and ¹³C NMR Spectra: Provide detailed information about the hydrogen and carbon framework of the molecule.[2]
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Mass Spectrometry (GC-MS): Determines the molecular weight and fragmentation pattern, confirming the compound's identity.[2]
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Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the ester's carbonyl (C=O) stretch.[2]
Safety and Handling
According to aggregated GHS data, Isopropyl 3-chloropropionate is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2]
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Hazard Statement: H302: Harmful if swallowed.[2]
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Precautionary Measures: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (gloves, safety glasses), handling the substance in a well-ventilated area or fume hood, and avoiding ingestion.[7] After handling, wash hands and any exposed skin thoroughly.[7][8] Store in a tightly sealed container.[8]
Conclusion
Isopropyl 3-chloropropionate is a valuable chemical intermediate whose utility in research and development is underpinned by its distinct physical properties. Accurate characterization of its molecular weight, composition, and other physical constants is essential for ensuring reproducibility in synthetic applications and for meeting quality standards in drug development. The methodologies and data presented in this guide provide a foundational framework for professionals working with this versatile compound, promoting both scientific integrity and operational safety.
References
-
National Center for Biotechnology Information. (n.d.). Isopropyl 3-chloropropionate. PubChem Compound Database. Retrieved from [Link]
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SIELC Technologies. (n.d.). Isopropyl 3-chloropropionate. Retrieved from [Link]
- Google Patents. (2008). CN101333163A - A kind of preparation method of 3-chloropropionate.
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Global Substance Registration System. (n.d.). ISOPROPYL 3-CHLOROPROPIONATE. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Gas chromatographic analysis method of 3-chloropropionyl chloride. Retrieved from [Link]
Sources
- 1. Isopropyl 3-chloropropionate | 691-93-0 | Benchchem [benchchem.com]
- 2. Isopropyl 3-chloropropionate | C6H11ClO2 | CID 69652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isopropyl 3-chloropropionate | SIELC Technologies [sielc.com]
- 4. ISOPROPYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CN101333163A - A kind of preparation method of 3-chloropropionate - Google Patents [patents.google.com]
- 6. Gas chromatographic analysis method of 3-chloropropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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